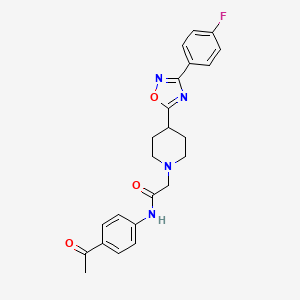![molecular formula C13H10O6 B2934625 3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione CAS No. 156426-82-3](/img/structure/B2934625.png)
3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Chemical Reactivity and Synthesis
3-Acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione has been a subject of interest in chemical synthesis and reactivity studies. For instance, its reactions with aromatic amines led to the formation of 3-(arylaminomethylene)-6-methylpyran-2,4-dione, helping in correcting previously reported structures of such products (Boutemeur-Kheddis et al., 2001). Another study focused on its interaction with alkali and alkaline earth perchlorates in acetonitrile, revealing significant variations in its absorption spectrum and fluorescence intensity, indicating the formation of complexes (Féry-Forgues et al., 1998).
Structural Analysis
The compound has also been used in structural analysis and crystallography. A study by Hamdi, Speziale, and Jaud (1994) examined its molecular and crystal structure, providing insights into its spatial configuration and potential chemical properties (Hamdi et al., 1994).
Novel Compound Synthesis
Research has been conducted on synthesizing novel compounds from this compound. For example, Hikem-Oukacha et al. (2011) reported the synthesis of new heterocyclic products through its reactions with different amines (Hikem-Oukacha et al., 2011). Another study by Cheng and Tan (1968) described its condensation with malic acid, leading to the synthesis of new pyranopyrandione derivatives (Cheng & Tan, 1968).
Advanced Synthesis Techniques
Recent advancements in synthesis techniques involving this compound include microwave-assisted dimerization and cyclization for producing pyran-2,4-dione scaffolds, highlighting a green and efficient approach (Sarhan et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione are alkali and alkaline earth cations . These cations play a crucial role in various biological processes, including signal transduction, enzyme function, and maintaining cell membrane potential.
Mode of Action
The compound interacts with its targets through the formation of complexes. The enol form of the compound can form complexes of the E-M type with lithium salts and of the E-M and (E-)2M types with calcium and magnesium salts . In these complexes, the heterocyclic oxygen atom and the two oxygen atoms of the side chain can participate in cation binding .
Biochemical Pathways
The interaction of the compound with its targets can lead to variations in the absorption spectrum and a collapse of the fluorescence intensity . This suggests that the compound may affect biochemical pathways related to signal transduction and cellular communication.
Result of Action
The result of the compound’s action is the formation of stable complexes with alkali and alkaline earth cations . These complexes can influence the behavior of these cations, potentially affecting various cellular processes.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of salts . For instance, the presence of alkali and alkaline earth perchlorates in acetonitrile can result in strong variations in the compound’s absorption spectrum
Properties
IUPAC Name |
7-methyl-3-(3-oxobutanoyl)pyrano[3,2-c]pyran-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O6/c1-6(14)3-10(15)8-5-9-11(19-12(8)16)4-7(2)18-13(9)17/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIHCINHLYKZDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C(=O)O2)C(=O)CC(=O)C)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is notable about the interaction of 3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione with alkali and alkaline earth metals?
A1: Research indicates that the enol form of this compound exhibits strong interactions with alkali and alkaline earth metal cations. Studies utilizing absorption and fluorescence spectroscopy, alongside NMR and mass spectrometry, have revealed the formation of complexes between the compound and these cations in acetonitrile solutions []. Notably, complexes with calcium and magnesium demonstrate significantly higher stability compared to those typically observed with crown-ether-based fluoroionophores in the same solvent [].
Q2: What is the primary reaction observed when this compound is reacted with aromatic amines?
A2: The reaction of this compound with aromatic amines primarily yields 3-(arylaminomethylene)-6-methylpyran-2,4-dione []. This finding led to the correction of previously reported structures for the products of these reactions [].
Q3: Are there any computational chemistry studies related to this compound?
A3: Yes, semi-empirical PM3 calculations have been employed to investigate the potential binding sites of this compound with metal cations. These calculations suggest that the heterocyclic oxygen atom, as well as the two oxygen atoms in the side chain, could participate in cation binding [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

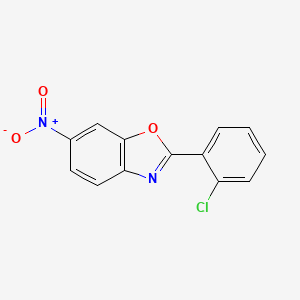
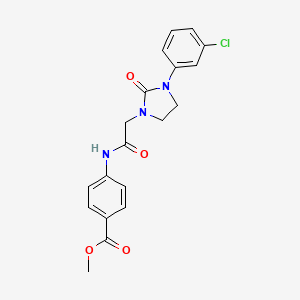
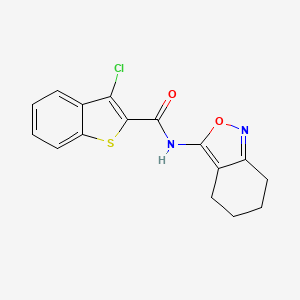
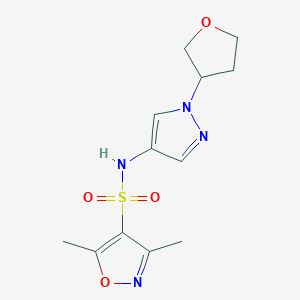

![4,6-dimethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2934553.png)
![(Z)-4-bromo-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2934555.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]-2-fluoroacetic acid](/img/structure/B2934556.png)
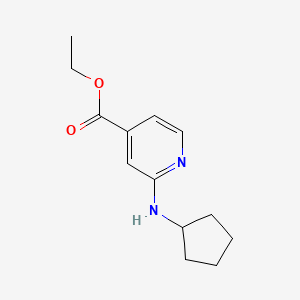
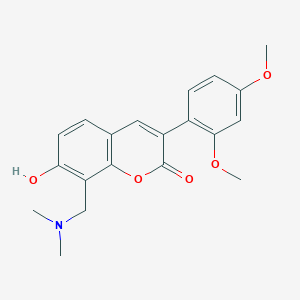

![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyridine-4-carboxamide](/img/structure/B2934562.png)
